Melinamide

Description

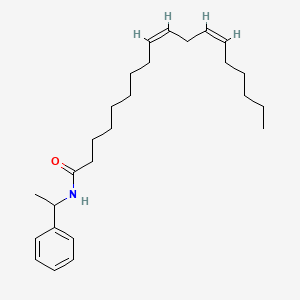

Structure

2D Structure

Properties

IUPAC Name |

(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUTHWKQHRQNP-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048809 | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14417-88-0 | |

| Record name | Melinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melinamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melinamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melinamide, an amide analog of the unsaturated long-chain fatty acid linoleic acid, has been identified as a potent inhibitor of cholesterol absorption. Its primary mechanism of action is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), a key player in the esterification and subsequent absorption of dietary cholesterol in the intestines. This document provides a comprehensive overview of the molecular mechanism, quantitative data, and experimental methodologies related to this compound's activity.

Core Mechanism of Action: Inhibition of ACAT

This compound's principal pharmacological effect is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is crucial for the absorption of dietary cholesterol and for the packaging of cholesterol into lipoproteins within the intestinal enterocytes and liver cells.

By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol in the mucosal microsomes of the small intestine. This prevents the absorption of dietary cholesterol and reduces the amount of cholesterol available for the assembly of chylomicrons, the lipoprotein particles that transport dietary lipids from the intestines to the rest of the body.

Stereospecificity of Inhibition

Research has demonstrated that the inhibitory activity of this compound on ACAT is stereospecific. The D-isomer of this compound is a more potent inhibitor of ACAT than the L-isomer, indicating a specific interaction with the enzyme's active site.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Value | Species/System | Reference |

| IC50 (ACAT inhibition) | ~0.5 µM | Rabbit small intestine mucosal microsomes | [1][2] |

| IC50 (Cholesterol absorption) | Not explicitly stated, but D-isomer is more effective | Not specified | [1][2] |

Signaling Pathways

The primary signaling pathway affected by this compound is that of cholesterol metabolism and transport. By inhibiting ACAT, this compound directly interferes with the esterification of cholesterol, a critical step in its intestinal absorption and subsequent distribution.

Experimental Protocols

In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on ACAT in a cell-free system using microsomal fractions.

4.1.1. Materials:

-

Rabbit small intestine

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

Differential centrifugation equipment

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

[14C]Oleoyl-CoA (radiolabeled substrate)

-

Unlabeled cholesterol

-

Bovine serum albumin (BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

-

Organic solvents for lipid extraction (e.g., chloroform:methanol) and TLC development

4.1.2. Procedure:

-

Preparation of Microsomes:

-

Excise the small intestine from a rabbit and wash the lumen with cold saline.

-

Scrape the mucosa from the intestinal wall.

-

Homogenize the mucosal scrapings in homogenization buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme. Resuspend the microsomal pellet in an appropriate buffer.

-

Determine the protein concentration of the microsomal preparation.

-

-

Assay Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a determined amount of microsomal protein, BSA, and unlabeled cholesterol (often delivered in a detergent like Triton X-100 to solubilize).

-

Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA to the reaction mixture.

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a solvent mixture, such as chloroform:methanol (2:1 v/v), to stop the enzymatic activity and extract the lipids.

-

-

Lipid Extraction and Analysis:

-

Vortex the tubes vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from other lipids.

-

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled cholesteryl ester formed in each reaction.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Concluding Remarks

This compound demonstrates a clear and potent mechanism of action centered on the inhibition of ACAT. This activity disrupts the normal pathway of intestinal cholesterol absorption, positioning it as a compound of interest for the management of hypercholesterolemia. Further research to elucidate the finer details of its kinetic interactions with ACAT isoforms and its broader effects on lipid metabolism would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Tumor Necrosis Factor-α Induces Stress Fiber Formation through Ceramide Production: Role of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Melinamide: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melinamide, chemically known as (9Z,12Z)-N-(1-Phenylethyl)-9,12-octadecadienamide, is a linoleic acid derivative that has garnered interest for its potential therapeutic applications. Initially investigated for its effects on cholesterol metabolism, subsequent research has suggested its role as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Discovery and Initial Synthesis

This compound was first described in patents by Seki et al. assigned to Sumitomo, for its use in lowering blood cholesterol levels.[1] The initial preparation involved the derivatization of linoleic acid, a naturally occurring unsaturated fatty acid.[1]

The fundamental synthetic approach to this compound and related N-acyl amines involves the formation of an amide bond between the carboxylic acid of linoleic acid and the amine group of 1-phenylethylamine. A common laboratory-scale synthesis is outlined below.

General Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Activation of Linoleic Acid: Linoleic acid is first converted to a more reactive acyl chloride derivative. This is typically achieved by reacting linoleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amidation: The resulting linoleoyl chloride is then reacted with (R)-(+)-1-phenylethylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The final product, this compound, is then purified using standard techniques like column chromatography.

Biological Activity and Mechanism of Action

This compound has demonstrated biological activity in two key areas: cholesterol metabolism and inflammation modulation.

Cholesterol Absorption Inhibition

This compound has been identified as an inhibitor of cholesterol absorption with a reported IC50 of 20.9 μM.[2] This activity is attributed to its structural similarity to endogenous fatty acids, which allows it to interfere with the processes of cholesterol uptake and transport in the intestine.

Anti-Inflammatory Properties

This compound and related N-acyl amides exhibit anti-inflammatory effects, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. It has been shown to regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3]

Quantitative Biological Data

| Compound | Biological Target | Assay | Activity (IC50/EC50) |

| This compound | Cholesterol Absorption | In vitro inhibition assay | 20.9 μM[2] |

| (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide (a close analog) | TNF-α Inhibition | In vitro cellular assay | ~14.2 μM |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Materials:

-

Linoleic acid

-

Oxalyl chloride

-

(R)-(+)-1-Phenylethylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Linoleoyl Chloride: To a solution of linoleic acid (1 equivalent) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude linoleoyl chloride, which is used immediately in the next step.

-

Amide Formation: Dissolve the crude linoleoyl chloride in anhydrous DCM. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the linoleoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

NF-κB Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibition of the NF-κB pathway, which can be adapted for this compound.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.

Procedure:

-

Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Induce NF-κB activation by treating the cells with a known activator, such as TNF-α (10 ng/mL), for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage inhibition of NF-κB activation at each concentration of this compound relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Nrf2 Activation Assay (General Protocol)

This protocol outlines a general method to evaluate the activation of the Nrf2 pathway.

Cell Line: Human retinal pigment epithelial (ARPE-19) cells.

Procedure:

-

Seed ARPE-19 cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Lyse the cells and perform a Western blot analysis to determine the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

-

Alternatively, use a quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes.

-

An increase in the nuclear localization of Nrf2 and the expression of its target genes indicates activation of the pathway.

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for this compound.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Caption: Postulated mechanism of Nrf2 activation by this compound.

Conclusion

This compound is a synthetic N-acyl amine with demonstrated biological activities, including the inhibition of cholesterol absorption and the modulation of inflammatory pathways. Its straightforward synthesis from readily available starting materials and its potential to target key signaling cascades like NF-κB and Nrf2 make it an interesting molecule for further investigation in the context of metabolic and inflammatory diseases. The provided experimental frameworks can serve as a basis for researchers to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting more extensive in vivo efficacy and safety evaluations.

References

Melinamide as a Cholesterol Absorption Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melinamide, chemically known as N-(alpha-methylbenzyl)linoleamide, has been identified as a potent inhibitor of cholesterol absorption. Its primary mechanism of action involves the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT), which is crucial for the esterification of cholesterol within intestinal enterocytes. This guide provides an in-depth technical overview of this compound, summarizing its biochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. The absorption of dietary and biliary cholesterol in the small intestine plays a significant role in maintaining cholesterol homeostasis. Inhibiting this process is a key therapeutic strategy for managing elevated cholesterol levels. This compound has emerged as a promising small molecule inhibitor of cholesterol absorption. This document serves as a comprehensive technical resource on the core aspects of this compound's function and preclinical evaluation.

Mechanism of Action

This compound's primary molecular target is Acyl CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This esterification process is a critical step in the absorption of dietary cholesterol by enterocytes and its subsequent packaging into chylomicrons.

This compound acts as an uncompetitive inhibitor of ACAT.[1] This means that it binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition is often observed with multi-substrate enzymes.

The inhibition of ACAT by this compound leads to a decrease in the esterification of cholesterol within the intestinal mucosa.[1] This, in turn, reduces the amount of cholesterol available for incorporation into chylomicrons, thereby limiting its absorption into the bloodstream. Studies have shown that the D-isomer of this compound is a more effective inhibitor of ACAT and cholesterol absorption than the L-isomer.[1]

Signaling Pathway

// Invisible edges for layout edge [style=invis]; "Dietary & Biliary Cholesterol" -> "NPC1L1"; } END_DOT Caption: Cholesterol Absorption and the Site of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 (ACAT inhibition) | ~0.5 µM | Rabbit | Small Intestine Mucosa | [1] |

| Inhibition Kinetics | Uncompetitive | Rabbit | Small Intestine Mucosa | [1] |

| Treatment Group | Serum Cholesterol Esters | Liver Cholesterol Esters | Heart Cholesterol Esters | Aorta Cholesterol Esters | Reference |

| Hyperlipidemic Control | Markedly Increased | ~190x vs. Normal | ~15x vs. Normal | Markedly Increased | |

| This compound (300 mg/kg/day) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |

| This compound (1000 mg/kg/day) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |

| This compound (3000 mg/kg/day) | Lowered to Normal Level | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |

| Animal Model | Key Findings | Reference |

| Cholesterol-fed Diabetic Rats | This compound treatment (0.1% in diet for 3 weeks) substantially decreased the enhanced intestinal ACAT activity and led to a marked improvement of hypercholesterolemia. No effect was observed on intestinal cholesterol esterase activity. |

Experimental Protocols

In Vitro ACAT Inhibition Assay (Rabbit Intestinal Mucosa)

This protocol is based on the methodology described by Natori et al. (1986).

Objective: To determine the inhibitory effect of this compound on ACAT activity in rabbit intestinal microsomes.

Materials:

-

Rabbit small intestine

-

Buffer A: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)

-

Buffer B: 0.1 M potassium phosphate buffer (pH 7.4), 1 mM EDTA

-

[1-14C]Oleoyl-CoA

-

Cholesterol

-

Bovine Serum Albumin (BSA)

-

DL-Melinamide

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (Silica Gel G)

-

Developing solvent: n-hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

Procedure:

-

Microsome Preparation:

-

Evert the rabbit small intestine and wash with ice-cold saline.

-

Scrape the mucosa and homogenize in Buffer A.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes.

-

Wash the microsomal pellet with Buffer B and resuspend in the same buffer.

-

-

ACAT Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein

-

Cholesterol substrate (emulsified with BSA)

-

DL-Melinamide at various concentrations

-

Potassium phosphate buffer (pH 7.4)

-

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from other lipids by TLC using the specified developing solvent.

-

Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Cholesterol-Lowering Effect in Cholesterol-Fed Diabetic Rats

This protocol is based on the study by Matsubara et al. (1988).

Objective: To evaluate the effect of this compound on plasma cholesterol levels and intestinal ACAT activity in a diabetic rat model.

Animals: Male rats.

Induction of Diabetes: Administer streptozotocin to induce diabetes.

Experimental Groups:

-

Control: Fed a standard chow diet.

-

Cholesterol-fed Diabetic (DM): Fed a diet containing 1% cholesterol, 0.5% cholic acid, and 5% lard.

-

This compound-treated Cholesterol-fed Diabetic: Fed the same diet as the DM group, supplemented with 0.1% this compound.

Procedure:

-

Feed the respective diets to the rats for 3 weeks.

-

After the treatment period, fast the animals for 24 hours.

-

Collect blood samples for lipid analysis (total cholesterol, triglycerides, etc.).

-

Euthanize the animals and collect the small intestine.

-

Prepare microsomes from the intestinal mucosa as described in Protocol 4.1.

-

Measure the ACAT activity in the intestinal microsomes.

Data Analysis:

-

Compare the plasma lipid profiles and intestinal ACAT activity among the different experimental groups.

Synthesis of this compound (N-(alpha-methylbenzyl)linoleamide)

Proposed Synthetic Route:

General Procedure:

-

Activation of Linoleic Acid: Convert linoleic acid to its more reactive acid chloride derivative, linoleoyl chloride. This can be achieved by reacting linoleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent.

-

Amidation: React the linoleoyl chloride with alpha-methylbenzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction forms the amide bond, yielding this compound.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography to obtain pure this compound.

Conclusion

This compound demonstrates significant potential as a cholesterol absorption inhibitor through its uncompetitive inhibition of ACAT. The available preclinical data in rabbit and rat models support its efficacy in lowering cholesterol levels. The detailed protocols and compiled data in this guide are intended to facilitate further investigation into the therapeutic utility of this compound and its analogs for the management of hypercholesterolemia. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy.

References

Early Preclinical Studies of CC-223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-223 is a potent, selective, and orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[1][3] CC-223 distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase activity of mTOR, thereby inhibiting both mTOR complex 1 (mTORC1) and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers. This guide provides an in-depth overview of the early preclinical studies that characterized the activity and mechanism of action of CC-223.

Core Mechanism of Action

CC-223 is an ATP-competitive inhibitor of mTOR kinase. Its primary mechanism of action involves the direct inhibition of the catalytic activity of mTOR, which prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Inhibition of mTORC1: CC-223 effectively inhibits mTORC1, as evidenced by the reduced phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation.

Inhibition of mTORC2: A key feature of CC-223 is its ability to inhibit mTORC2, a function not shared by rapamycin and its analogs. The inhibition of mTORC2 by CC-223 prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation. By inhibiting both mTORC1 and mTORC2, CC-223 achieves a more complete shutdown of the mTOR signaling cascade.

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and cellular activity of CC-223 from early preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of CC-223

| Target | IC50 (µM) | Selectivity vs. mTOR | Reference |

| mTOR | 0.016 | - | |

| PI3Kα | 4.0 | >200-fold | |

| DNA-PK | 0.84 | 52.5-fold |

Table 2: In Vitro Cellular Activity of CC-223 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | pS6RP Inhibition | 31 ± 2 | |

| PC-3 | Prostate Cancer | p4EBP1 Inhibition | 405 ± 47 | |

| PC-3 | Prostate Cancer | pAKT(S473) Inhibition | 11 ± 10 | |

| SKOV3 | Ovarian Cancer | Cell Viability (MTT) | 64.32 ± 5.21 | |

| CaOV3 | Ovarian Cancer | Cell Viability (MTT) | 88.17 ± 6.32 | |

| HepG2 | Hepatocellular Carcinoma | mTORC1/C2 Inhibition | Effective at 100-1000 nM |

In Vivo Efficacy in Xenograft Models

CC-223 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Table 3: In Vivo Efficacy of CC-223 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| SKOV3 | Ovarian Cancer | 15 or 50 mg/kg, oral gavage, daily | Dose-dependent inhibition | |

| HepG2 | Hepatocellular Carcinoma | 10 or 30 mg/kg, oral gavage, daily for 21 days | Significant inhibition |

Experimental Protocols

Western Blot Analysis for mTOR Pathway Inhibition

This protocol describes the methodology used to assess the inhibition of mTORC1 and mTORC2 signaling by CC-223 in cancer cell lines.

1. Cell Lysis:

-

Cancer cells (e.g., PC-3) are seeded and grown to approximately 80% confluency.

-

Cells are treated with varying concentrations of CC-223 or vehicle control for a specified time (e.g., 1-4 hours).

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lysates are clarified by centrifugation to remove cellular debris.

2. Protein Quantification:

-

The protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated.

-

The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Following electrophoresis, the separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, phospho-4E-BP1, phospho-Akt (S473), and their total protein counterparts) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This assay is used to determine the effect of CC-223 on the proliferation and viability of cancer cells.

1. Cell Seeding:

-

Cancer cells (e.g., SKOV3, CaOV3) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of CC-223 or vehicle control.

-

The cells are then incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of CC-223 Action

Caption: CC-223 inhibits both mTORC1 and mTORC2 kinase activity.

General Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing the in vitro efficacy of CC-223.

References

The Pharmacological Profile of Melinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melinamide, also known as N-(α-methylbenzyl)linoleamide, is a cholesterol-lowering agent that acts via the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and pharmacokinetic properties. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of cardiovascular diseases.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2] By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol in the intestine and decreases the formation of cholesteryl esters in the liver.

The inhibition of ACAT by DL-Melinamide has been determined to be uncompetitive.[2] The compound has two optical isomers, D-MA and L-MA, with the D-isomer being a more potent inhibitor of ACAT and, consequently, a more effective inhibitor of cholesterol absorption.[2]

Signaling Pathway

The inhibition of ACAT by this compound directly impacts the cholesterol esterification pathway. A simplified representation of this is provided below.

Figure 1: Simplified diagram of this compound's inhibition of ACAT in an enterocyte.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the cholesterol-lowering efficacy of this compound.

In Vitro Data

| Compound | Target | Assay | IC50 | Reference |

| DL-Melinamide | Acyl CoA:cholesterol acyltransferase (ACAT) | Inhibition of cholesterol esterification in rabbit small intestine mucosal microsomes | ~0.5 µM | [2] |

In Vivo Data

In cholesterol-fed diabetic rats, treatment with this compound resulted in a significant decrease in the enhanced intestinal ACAT activity. This effect was accompanied by a marked improvement in hypercholesterolemia, suggesting a direct link between the inhibition of intestinal ACAT and the cholesterol-lowering effect of the drug.

Clinical Pharmacology

Information regarding the clinical pharmacology of this compound is limited. While it was marketed in Japan under the trade name Artes, it has since been withdrawn. The specific reasons for its withdrawal are not publicly available in the retrieved search results, though drug withdrawals are often due to safety concerns or lack of efficacy compared to other available treatments.

Pharmacokinetics

A study on the metabolism of N-(α-methylbenzyl)linoleamide in rats and humans provided some pharmacokinetic insights. In rats, the main metabolites were identified as dicarboxylic acid monoamides. In humans, approximately 53% of an oral dose was excreted unchanged in the feces within three days. Notably, this compound was not detected in the serum of a volunteer who had been taking a daily oral dose of 1500 mg for three months, suggesting low systemic absorption.

Experimental Protocols

ACAT Inhibition Assay (General Protocol)

A general protocol for determining the in vitro inhibitory activity of a compound against ACAT is outlined below. This is a representative protocol and specific parameters for the this compound studies were not available in the search results.

Figure 2: General workflow for an in vitro ACAT inhibition assay.

Materials:

-

Microsomal fraction from a relevant tissue source (e.g., liver, intestine)

-

Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

-

Cholesterol-rich liposomes

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Preparation of Microsomes: Isolate the microsomal fraction from homogenized tissue via differential centrifugation.

-

Incubation: Pre-incubate the microsomal preparation with varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding the radiolabeled fatty acyl-CoA and cholesterol-rich liposomes.

-

Reaction Termination: Stop the reaction after a defined incubation period by adding a lipid extraction solvent mixture.

-

Lipid Separation: Separate the cholesteryl ester fraction from other lipids using TLC.

-

Quantification: Quantify the amount of radioactivity incorporated into the cholesteryl ester band using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value.

Synthesis

The synthesis of N-(α-methylbenzyl)linoleamide can be achieved through the reaction of linoleoyl chloride with α-methylbenzylamine. A detailed, specific protocol for the synthesis of this compound was not available in the provided search results.

Conclusion

This compound is a potent inhibitor of ACAT with demonstrated cholesterol-lowering effects in preclinical models. Its mechanism of action is well-defined, and its pharmacokinetic profile suggests low systemic absorption. However, the limited availability of clinical data and its withdrawal from the market in Japan highlight the need for further investigation into its safety and efficacy in humans. The information presented in this guide provides a foundation for researchers interested in exploring the therapeutic potential of ACAT inhibitors and the further development of compounds with similar mechanisms of action.

References

- 1. Cholesterol-lowering effect of N-(alpha-methylbenzyl)linoleamide (this compound) in cholesterol-fed diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the inhibition of cholesterol absorption by DL-melinamide: inhibition of cholesterol esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Melamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro studies conducted on Melamine (2,4,6-triamino-1,3,5-triazine). It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound. This document summarizes key quantitative data, details common experimental protocols, and visualizes the known signaling pathways and experimental workflows. While initial inquiries for "Melinamide" consistently resolved to "Melamine," this guide focuses on the substantial body of research available for the latter. Melamine has been the subject of numerous in vitro studies to elucidate its mechanisms of toxicity, including its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The cytotoxic and pro-apoptotic effects of Melamine have been evaluated across various cell lines. The following tables summarize the quantitative data from these studies, providing a comparative overview of its potency and impact on cellular processes.

Table 1: Cytotoxicity of Melamine (IC50 Values)

| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |

| Caco-2 (Human colon adenocarcinoma) | MTT Assay | 24 hours | 14.636 mg/L | [1] |

| NRK-52E (Rat kidney epithelial) | MTT Assay | Not Specified | 1.89 mg/mL | [2] |

| HEK293T (Human embryonic kidney) | MTT Assay | Not Specified | 2.07 mg/mL | [2] |

| FaO (Rat hepatoma) | MTT Assay | 48 hours | 6.4 mM | [2] |

| L6 (Rat skeletal muscle) | MTT Assay | 48 hours | 8.2 mM | [2] |

| MDCK (Madin-Darby canine kidney) | Not Specified | 24 hours | 4792 µg/mL | |

| ACHN (Human renal adenocarcinoma) | Not Specified | 24 hours | 2792 µg/mL | |

| SH-SY5Y (Human neuroblastoma) | MTT Assay | 72 hours | 1.5 mg/mL | |

| L929 (Mouse fibroblast) | MTT Assay | 24 hours | ~1000 µg/mL | |

| CHO (Chinese hamster ovary) | MTT Assay | 24 hours | ~1000 µg/mL |

Table 2: Dose-Dependent Induction of Apoptosis by Melamine in Differentiated PC12 Cells (24-hour exposure)

| Melamine Concentration (µg/mL) | Percentage of Early Apoptotic Cells (Annexin V+/PI−) |

| 0 (Control) | 8.79% |

| 33 | 17.29% |

| 330 | 20.77% |

| 990 | 23.43% |

| 1980 | 26.86% |

| 3300 | 48.28% |

Data extracted from a study by Lau et al. (2011).

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to assess the effects of Melamine are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

Melamine stock solution

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Melamine in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of Melamine. Include a vehicle control (medium with the solvent used to dissolve Melamine).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with Melamine

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with various concentrations of Melamine for the desired time.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with Melamine

-

Ice-cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Melamine and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Signaling Protein Activation

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of signaling molecules, to assess pathway activation.

Materials:

-

Cells treated with Melamine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with Melamine, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Melamine and a typical experimental workflow for its in vitro characterization.

Caption: Experimental workflow for in vitro characterization of Melamine.

Caption: Melamine-induced Ca2+-Sensing Receptor signaling pathway.

Caption: Melamine-induced p38 MAPK signaling pathway.

Conclusion

The in vitro studies on Melamine have consistently demonstrated its cytotoxic effects on various cell lines, primarily through the induction of apoptosis. The activation of the Ca2+-sensing receptor and the p38 MAPK signaling pathways appear to be key mechanisms underlying these effects. The provided data and protocols in this guide serve as a valuable resource for researchers investigating the toxicological profile of Melamine and for professionals in drug development exploring related compounds or mechanisms. Further research is warranted to fully elucidate the intricate molecular interactions and to explore potential therapeutic or toxicological implications in greater detail.

References

An In-depth Technical Guide to Acyl-CoA:Cholesterol Acyltransferase (ACAT) and the Inhibitor Melinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that plays a central role in cellular cholesterol homeostasis. By catalyzing the esterification of free cholesterol into cholesteryl esters, ACAT prevents the accumulation of cytotoxic free cholesterol in cellular membranes and facilitates its storage in lipid droplets or its assembly into lipoproteins. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles, making them attractive therapeutic targets for a range of diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.

This technical guide provides a comprehensive overview of ACAT and a specific inhibitor, Melinamide. It delves into the fundamental biology of the ACAT isoforms, their roles in pathology, and the therapeutic rationale for their inhibition. A detailed profile of this compound, including its chemical properties, mechanism of action, and inhibitory kinetics, is presented. This guide also furnishes detailed experimental protocols for key assays used in the evaluation of ACAT inhibitors and summarizes relevant quantitative data in structured tables. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to provide clear, concise representations of complex biological and procedural information.

Introduction to Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACAT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This enzymatic activity is crucial for maintaining cellular cholesterol balance.[2]

ACAT Isoforms: ACAT1 and ACAT2

Mammals possess two ACAT isoforms, ACAT1 and ACAT2, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.

-

ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.[1] It is primarily involved in the storage of cholesterol within cells by forming cytoplasmic lipid droplets. In macrophages, ACAT1-mediated cholesterol esterification contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[3]

-

ACAT2 expression is predominantly restricted to the liver and intestines. This isoform plays a key role in the absorption of dietary cholesterol in the intestines and the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), in the liver.

The distinct roles of ACAT1 and ACAT2 suggest that isoform-selective inhibitors may offer therapeutic advantages with fewer side effects compared to non-selective inhibitors.

ACAT in Disease Pathophysiology

Dysregulation of ACAT activity is implicated in several major human diseases:

-

Atherosclerosis: ACAT1 in macrophages contributes to foam cell formation and the development of atherosclerotic plaques. ACAT2 in the liver and intestine influences plasma lipoprotein levels, which are a major risk factor for atherosclerosis. While early preclinical studies with ACAT inhibitors showed promise in reducing atherosclerosis, clinical trials with non-selective inhibitors have yielded disappointing results.

-

Alzheimer's Disease: ACAT1 is expressed in the brain, and its inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. The mechanism is thought to involve the modulation of cellular cholesterol distribution, which in turn affects the processing of the amyloid precursor protein (APP).

-

Cancer: Cancer cells often exhibit altered cholesterol metabolism to support rapid proliferation. ACAT1 is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis.

This compound: An ACAT Inhibitor

This compound, also known as DL-N-(α-Methylbenzyl)linoleamide, is an amide derivative of the unsaturated fatty acid, linoleic acid. It has been investigated for its hypocholesterolemic properties, which are attributed to its inhibition of ACAT.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | DL-N-(α-Methylbenzyl)linoleamide |

| Synonyms | This compound, AC 223 |

| Molecular Formula | C₂₆H₄₁NO |

| Molecular Weight | 383.61 g/mol |

| Chemical Structure |

|

Mechanism of Action and Inhibitory Kinetics

This compound functions as an inhibitor of ACAT. Kinetic studies have demonstrated that DL-Melinamide is an uncompetitive inhibitor of ACAT, meaning it binds to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both Vmax and Km.

A significant aspect of this compound is its stereoselectivity. The D-isomer of this compound (D-MA) is a more potent inhibitor of ACAT and cholesterol absorption than the L-isomer (L-MA).

Quantitative Data for this compound and Other ACAT Inhibitors

The following tables summarize key quantitative data for this compound and other representative ACAT inhibitors.

Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors

| Compound | Target | IC50 | Assay System | Reference(s) |

| DL-Melinamide | ACAT | ~0.5 µM | Rabbit intestinal microsomes | |

| This compound | Cholesterol Absorption | 20.9 µM | Not specified | |

| F1394 | ACAT1 | - | - | |

| CP-113,818 | Liver and Intestinal ACAT | 17-75 nM | Various species | |

| Avasimibe | ACAT | - | - | |

| Pactimibe | ACAT | - | - |

Signaling Pathways and Experimental Workflows

ACAT Signaling Pathway and Inhibition

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the mechanism of its inhibition.

Caption: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.

Experimental Workflow for In Vitro ACAT Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potency of a compound against ACAT using a cell-free microsomal assay.

Caption: A generalized experimental workflow for an in vitro ACAT inhibition assay.

Logical Relationship of this compound's Properties

This diagram illustrates the interconnected properties of this compound leading to its biological effect.

Caption: Logical flow of this compound's chemical properties to its biological activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of ACAT and its inhibitors.

In Vitro ACAT Inhibition Assay using Microsomal Fraction

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT activity in a cell-free system.

Materials:

-

Liver tissue from a suitable animal model (e.g., rabbit or rat)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Bovine serum albumin (BSA)

-

Cholesterol solution (e.g., in ethanol)

-

Test compound (e.g., this compound) dissolved in DMSO

-

[1-¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Preparation of Liver Microsomes: a. Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay kit).

-

ACAT Activity Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined amount of microsomal protein (e.g., 50-100 µg), and BSA. b. Add the cholesterol solution to the reaction mixture. c. Add various concentrations of the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the reaction tubes. d. Pre-incubate the mixture for 15-30 minutes at 37°C. e. Initiate the enzymatic reaction by adding [1-¹⁴C]Oleoyl-CoA. f. Incubate the reaction for 10-30 minutes at 37°C. g. Stop the reaction by adding the lipid extraction solvent.

-

Lipid Extraction and Analysis: a. Vortex the tubes vigorously and centrifuge to separate the phases. b. Carefully collect the lower organic phase. c. Spot the extracted lipids onto a TLC plate. d. Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate. e. Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor). f. Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial. g. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Cholesterol Esterification Assay

Objective: To measure the effect of a test compound on the rate of cholesterol esterification in intact cells.

Materials:

-

Cultured cells (e.g., macrophages like J774 or THP-1, or hepatocytes like HepG2)

-

Cell culture medium

-

Test compound (e.g., this compound)

-

[¹⁴C]Oleic acid complexed to BSA

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (chloroform:methanol, 2:1 v/v)

-

TLC plates and developing solvent

-

Scintillation counter

Protocol:

-

Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency. b. Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours). c. Add [¹⁴C]Oleic acid-BSA complex to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.

-

Lipid Extraction: a. After the incubation, remove the medium and wash the cells with ice-cold PBS. b. Add the lipid extraction solvent to each well to lyse the cells and extract the lipids. c. Scrape the cells and collect the solvent into a glass tube.

-

Lipid Analysis: a. Separate the lipids by TLC as described in the in vitro assay protocol (Section 5.1). b. Quantify the radioactivity in the cholesteryl ester bands using a scintillation counter.

-

Data Analysis: a. Normalize the radioactivity in the cholesteryl ester fraction to the total protein content of the cell lysate. b. Calculate the percentage of inhibition of cholesterol esterification for each concentration of the test compound.

In Vivo Evaluation in a Rabbit Model of Hypercholesterolemia (Representative Protocol)

Objective: To evaluate the effect of an ACAT inhibitor on plasma cholesterol levels in a diet-induced hypercholesterolemia rabbit model.

Animal Model: Male New Zealand White rabbits are commonly used.

Protocol:

-

Induction of Hypercholesterolemia: a. Feed the rabbits a high-cholesterol diet (e.g., containing 0.5-1% cholesterol) for a period of 2-4 weeks to induce hypercholesterolemia. b. Monitor plasma cholesterol levels to confirm the development of hypercholesterolemia.

-

Treatment: a. Divide the hypercholesterolemic rabbits into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test compound (e.g., this compound) administered orally (e.g., by gavage or mixed in the diet). b. Continue the high-cholesterol diet and the treatment for a specified duration (e.g., 4-8 weeks).

-

Sample Collection and Analysis: a. Collect blood samples at regular intervals throughout the study. b. Separate the plasma and measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits. c. At the end of the study, euthanize the animals and collect tissues (e.g., liver, intestine, aorta) for further analysis (e.g., measurement of ACAT activity, lipid content, and atherosclerotic lesion analysis).

-

Data Analysis: a. Compare the plasma lipid profiles between the control and treatment groups. b. Analyze the effects of the test compound on tissue lipid content and atherosclerosis development.

Conclusion

ACAT remains a compelling target for therapeutic intervention in a variety of diseases driven by dysregulated cholesterol metabolism. The distinct roles of its isoforms, ACAT1 and ACAT2, offer the potential for developing selective inhibitors with improved efficacy and safety profiles. This compound, as an uncompetitive inhibitor of ACAT, represents one of a diverse range of chemical scaffolds that have been explored for this purpose. While early clinical trials with non-selective ACAT inhibitors for atherosclerosis were unsuccessful, the growing understanding of the nuanced roles of ACAT1 and ACAT2 in different pathologies, including Alzheimer's disease and cancer, continues to fuel research in this area. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of ACAT inhibition. Further investigation into the isoform selectivity of compounds like this compound and the development of novel, highly selective inhibitors will be crucial for realizing the full therapeutic potential of targeting this important enzyme.

References

Methodological & Application

Melinamide In Vivo Experimental Protocols: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melinamide, also known as N-(α-methylbenzyl)linoleamide (MBLA), is a hypocholesterolemic agent that has demonstrated efficacy in preclinical animal models. Its primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and absorption of cholesterol in the intestine. This document provides detailed application notes and in vivo experimental protocols for researchers investigating the therapeutic potential of this compound. The protocols are based on published studies in rabbit and rat models of hyperlipidemia and are intended to serve as a comprehensive guide for designing and executing in vivo experiments.

Mechanism of Action: ACAT Inhibition

This compound exerts its lipid-lowering effects by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters within the enterocytes of the small intestine. These cholesteryl esters are then incorporated into chylomicrons and absorbed into the lymphatic system, ultimately entering the bloodstream. By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol, leading to a decrease in serum and tissue cholesterol levels.

ACAT Signaling Pathway

Caption: this compound inhibits ACAT, blocking cholesterol esterification and subsequent absorption.

In Vivo Experimental Protocols

This section details the protocols for two established animal models used to evaluate the efficacy of this compound: the hyperlipidemic rabbit model and the diabetic, cholesterol-fed rat model.

Hyperlipidemic Rabbit Model

This model is designed to induce high levels of cholesterol in rabbits to mimic human hyperlipidemia.

Experimental Workflow

Caption: Workflow for the hyperlipidemic rabbit study.

Protocol:

-

Animal Model:

-

Species: New Zealand White rabbits.

-

Sex: Male.

-

Initial Body Weight: 2.5 - 3.0 kg.

-

Housing: Individual cages with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water ad libitum during acclimatization.

-

-

Induction of Hyperlipidemia:

-

Diet: Supplement standard chow with 500 mg of cholesterol per animal per day.

-

Duration: 3 weeks.

-

-

This compound Formulation and Administration:

-

Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Route of Administration: Oral gavage.

-

Dosage: Prepare doses of 300, 1000, and 3000 mg/kg/day.

-

Control Group: Administer vehicle only.

-

Treatment Duration: 13 weeks, concurrently with the cholesterol-supplemented diet.

-

-

Endpoint Analysis:

-

At the end of the 13-week treatment period, euthanize the animals.

-

Collect blood samples for serum separation.

-

Harvest tissues (liver, heart, aorta) and store appropriately for analysis.

-

Measure the concentration of cholesterol esters in serum and tissue samples using gas chromatography or other validated methods.

-

Quantitative Data from Rabbit Study

| Treatment Group | Serum Cholesterol Ester Level | Liver Cholesterol Ester Level |

| Normal Control | Baseline | Baseline |

| Hyperlipidemic Control | Significantly Increased | Significantly Increased |

| This compound (300 mg/kg) | Dose-dependent decrease | Dose-dependent decrease |

| This compound (1000 mg/kg) | Dose-dependent decrease | Dose-dependent decrease |

| This compound (3000 mg/kg) | Lowered to near normal levels | Significantly decreased |

Note: The table summarizes the reported trends. Specific numerical values should be obtained from the original publication for precise comparison.

Diabetic, Cholesterol-Fed Rat Model

This model investigates the effect of this compound in a setting of diabetes-induced hypercholesterolemia.

Protocol:

-

Animal Model:

-

Species: Male Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is a common method. The exact dose should be optimized based on laboratory standards to induce stable hyperglycemia.

-

-

Diet:

-

Feed a cholesterol-rich diet to induce hypercholesterolemia. The percentage of cholesterol in the diet should be based on established protocols.

-

-

This compound Administration:

-

Route of Administration: Oral.

-

Dosage: The specific dosage of this compound used in the published study on diabetic rats is not available in the abstract. Researchers should perform a dose-ranging study to determine the optimal effective dose.

-

-

Endpoint Analysis:

-

Measure serum cholesterol and triglyceride levels.

-

Assess intestinal ACAT activity from mucosal scrapings of the small intestine.

-

Pharmacokinetics and Metabolism

Limited pharmacokinetic data is available for this compound. A study in rats on the metabolism of N-(α-methylbenzyl)linoleamide provides the following insights:

-

Metabolism: The primary metabolites identified in rat urine are dicarboxylic acid monoamides, with N-(α-methylbenzyl)succinic acid monoamide being the main metabolite.

-

Excretion: A significant portion of the administered dose is excreted unchanged in the feces, suggesting incomplete absorption or significant biliary excretion. In humans, approximately 53% of the dose was recovered unchanged in the feces over three days.

-

Serum Levels: In a human volunteer study, after a daily oral dose of 1500 mg for 3 months, this compound was not detectable in the serum (less than 1 µg/ml), indicating low systemic exposure.

Conclusion

The provided protocols offer a foundation for conducting in vivo studies to evaluate the efficacy of this compound. The hyperlipidemic rabbit model is well-defined with specific dosage information, while the diabetic rat model requires further dose optimization. The primary mechanism of action through ACAT inhibition is a key aspect to investigate in these studies. The limited pharmacokinetic data suggests that this compound acts locally in the intestine with low systemic absorption. Further research is warranted to fully elucidate the pharmacokinetic profile and to establish a definitive dose-response relationship in various preclinical models.

Melinamide in Preclinical Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melinamide, identified by CAS number 14417-88-0, is an amide analog of the unsaturated long-chain fatty acid, linoleic acid. It is recognized as an antilipidemic agent and an inhibitor of cholesterol absorption. Its primary mechanism of action involves the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the esterification and absorption of cholesterol in the intestinal mucosa. Preclinical studies in animal models have been instrumental in elucidating the pharmacological effects of this compound, particularly its cholesterol-lowering properties.

These application notes provide a comprehensive overview of the methodologies and key findings from animal studies involving this compound, intended to guide researchers in designing and executing further preclinical investigations.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound in various animal models.

| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| Cholesterol-fed diabetic rats | Not specified in abstract | Not specified in abstract | Fed each diet for 3 weeks | Substantially decreased enhanced intestinal ACAT activity; Marked improvement of hypercholesterolemia. | [1] |

| Rats | 10 mg | Not specified in abstract | Not specified in abstract | Decreased lymph [3H]cholesterol absorption. | [2] |

| Rats | 50 mg | Not specified in abstract | Not specified in abstract | Decreased lymph [3H]cholesterol absorption to 12.8% of the control group. | [2] |

| Rats | 0.1% in diet | Oral (in diet) | 1-2 weeks | Accelerated hepatic cholesterogenesis. | [2] |

Signaling Pathway

This compound's primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This enzyme is critical for the esterification of cholesterol within enterocytes, a necessary step for its absorption from the intestine. By inhibiting ACAT, this compound effectively reduces the amount of cholesterol that is absorbed into the bloodstream.

References

Melinamide in Atherosclerosis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of atherosclerotic plaques. This process is driven by a complex interplay of factors, including dyslipidemia, endothelial dysfunction, inflammation, and the proliferation of vascular smooth muscle cells. Melinamide, chemically identified as (9Z,12Z)-N-(1-Phenylethyl)-9,12-octadecadienamide, is an amide analog of the unsaturated long-chain fatty acid, linoleic acid. Emerging evidence suggests that this compound possesses potent anti-inflammatory and cholesterol-modulating properties, making it a promising candidate for investigation in the context of atherosclerosis.

These application notes provide a comprehensive overview of the potential applications of this compound in atherosclerosis research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound is hypothesized to exert its anti-atherosclerotic effects through a dual mechanism:

-

Inhibition of Cholesterol Absorption: this compound has been identified as an inhibitor of cholesterol absorption. By reducing the uptake of dietary cholesterol, it can contribute to lowering circulating levels of low-density lipoprotein (LDL), a key driver of atherogenesis.

-

Anti-inflammatory Effects: As a derivative of linoleic acid, this compound is proposed to have significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in the inflammatory cascade within atherosclerotic plaques.[1][2]

This dual action suggests that this compound could not only reduce the lipid burden that initiates plaque formation but also quell the chronic inflammation that promotes plaque progression and instability.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's biological activity.

| Compound | Biological Activity | Assay System | IC50 Value |

| This compound | Cholesterol Absorption Inhibition | In vitro | 20.9 μM[3] |

| (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide (analog) | TNF-α Inhibition | In vitro | ~14.2 μM[1] |

Key Experiments and Protocols

Macrophage Foam Cell Formation Assay

Objective: To evaluate the effect of this compound on the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerosis.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Oxidized LDL (oxLDL)

-

This compound

-

Oil Red O staining solution

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) for 2 hours.

-

Foam Cell Induction: Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 μg/mL) in the presence of this compound for 24 hours. A vehicle control (DMSO) and a positive control (oxLDL alone) should be included.

-

Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Wash with PBS and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with PBS.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using 100% isopropanol.

-